5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole chemical properties
5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and application of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule uniquely combines two key pharmacophores: a 5-substituted tetrazole ring, a well-established bioisostere for carboxylic acids, and a trifluoromethoxy-substituted phenyl group, which confers desirable pharmacokinetic properties. This document explores the molecule's physicochemical characteristics, details a standard synthetic protocol, and discusses its strategic importance in modern drug discovery.
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the strategic incorporation of functional groups that optimize both pharmacodynamic and pharmacokinetic profiles. The compound 5-[3-(trifluoromethoxy)phenyl]tetrazole emerges as a quintessential example of this design philosophy. It is comprised of two moieties that address common challenges in drug development:
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The Tetrazole Ring: A metabolically robust surrogate for the carboxylic acid group. 5-substituted tetrazoles mimic the acidity and hydrogen bonding capabilities of carboxylic acids while being resistant to many in-vivo metabolic pathways.[1][2] This bioisosteric replacement can lead to improved oral bioavailability and a more predictable metabolic fate.[2]
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The Trifluoromethoxy (-OCF3) Group: A powerful modulator of physicochemical properties. The -OCF3 group is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.[3][4][5]
This guide will deconstruct the individual contributions of these groups to the overall chemical personality of the title compound, providing researchers with the foundational knowledge required for its effective application.
Molecular Structure and Physicochemical Properties
The chemical identity of 5-[3-(trifluoromethoxy)phenyl]tetrazole is defined by the interplay between its aromatic core, the acidic tetrazole heterocycle, and the electronically-distinct trifluoromethoxy substituent.
Tautomerism
It is critical to recognize that 5-substituted tetrazoles exist as an equilibrium of two distinct tautomers: the 1H- and 2H-forms.[6] While the 2H-tautomer is often calculated to be the more stable isomer, the energy difference is small, and both forms are present in solution.[6][7] Consequently, the compound is typically named without specifying the tautomer, as the equilibrium is rapid. For the purpose of this guide, we will refer to the compound as 5-[3-(trifluoromethoxy)phenyl]tetrazole.
Caption: Tautomeric equilibrium of 5-substituted tetrazoles.
Core Chemical Properties
The integration of the -OCF3 group and the tetrazole ring results in a unique set of chemical properties summarized in the table below.
| Property | Value / Expected Range | Justification & Significance |
| CAS Number | 216144-09-1 (for 1H-tautomer)[1][3] | Uniquely identifies the chemical substance for regulatory and procurement purposes. |
| Molecular Formula | C₈H₅F₃N₄O[4] | Defines the elemental composition of the molecule. |
| Molecular Weight | 230.15 g/mol [4] | Essential for all stoichiometric calculations in synthesis and analysis. |
| Acidity (pKa) | ~ 4.0 - 5.0 (Predicted) | The tetrazole proton is acidic, with a pKa comparable to that of carboxylic acids.[6] This property is fundamental to its role as a bioisostere, allowing it to exist as an anion at physiological pH (7.4) and engage in similar ionic interactions with biological targets. |
| Lipophilicity (cLogP) | > 2.0 (Predicted) | The trifluoromethoxy group is a strong lipophilicity enhancer.[4][5] This increased lipophilicity can improve membrane permeability and oral bioavailability but may also increase binding to plasma proteins or metabolic enzymes. |
| Melting Point | 156-158 °C (Analog-based estimate) | The related analog, 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, melts in this range.[8][9] This suggests the title compound is a crystalline solid at room temperature. |
| Metabolic Stability | High (Predicted) | The tetrazole ring is resistant to common metabolic transformations affecting carboxylic acids.[2] Furthermore, the high bond strength of C-F bonds in the -OCF3 group confers significant resistance to oxidative metabolism by cytochrome P450 enzymes.[3] |
Synthesis and Characterization
The synthesis of 5-aryl-tetrazoles is a well-established process in organic chemistry, primarily relying on a classic cycloaddition reaction.
Synthetic Pathway: [3+2] Cycloaddition
The most prevalent and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[10] This reaction, often referred to as a "click" reaction, is characterized by its high yield, reliability, and tolerance of various functional groups. The synthesis of 5-[3-(trifluoromethoxy)phenyl]tetrazole proceeds from the commercially available 3-(trifluoromethoxy)benzonitrile.
Caption: General workflow for the synthesis of 5-aryl-tetrazoles.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of analogous 5-aryltetrazoles.[11]
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Reaction Setup: To a solution of 3-(trifluoromethoxy)benzonitrile (1.0 eq) in N,N-dimethylformamide (DMF, ~3-4 mL per mmol of nitrile), add sodium azide (NaN₃, 1.2 eq) and ammonium chloride (NH₄Cl, 1.2 eq).
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Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed.
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Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and stir. Acidify the aqueous solution to a pH < 2 using concentrated hydrochloric acid (HCl). This protonates the tetrazolate anion, causing the product to precipitate out of solution.
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Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Spectroscopic Characterization
The structural confirmation of 5-[3-(trifluoromethoxy)phenyl]tetrazole is achieved through standard spectroscopic techniques. The expected spectral features are:
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¹H NMR: A broad singlet corresponding to the acidic N-H proton, typically observed downfield (>10 ppm), which may be exchangeable with D₂O. The four protons on the meta-substituted phenyl ring will appear as a complex multiplet pattern in the aromatic region (typically 7.5 - 8.5 ppm).
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¹³C NMR: Signals in the aromatic region for the phenyl carbons. A characteristic signal for the single carbon atom of the tetrazole ring is expected around 164-165 ppm.[12]
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¹⁹F NMR: A singlet peak corresponding to the three equivalent fluorine atoms of the -OCF3 group.
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FT-IR: A broad absorption band for the N-H stretch (3000-3400 cm⁻¹). Strong absorption bands corresponding to C-F stretching of the trifluoromethoxy group will be prominent (1100-1300 cm⁻¹). Aromatic C-H and ring stretching (C=C, C=N, N=N) vibrations will also be present.
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Mass Spectrometry: The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight will confirm the identity of the compound.
Application in Drug Discovery: The Bioisostere Principle
The primary value of 5-[3-(trifluoromethoxy)phenyl]tetrazole in drug development lies in the tetrazole moiety's function as a bioisostere for a carboxylic acid. This strategic substitution is a cornerstone of lead optimization.
Caption: Bioisosteric relationship between carboxylic acids and tetrazoles.
The key advantages of replacing a carboxylic acid with a tetrazole ring include:
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Comparable Acidity: The tetrazole proton has a pKa very similar to that of a carboxylic acid, allowing it to maintain crucial ionic interactions with receptor targets like arginine or lysine residues.[13][14]
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Enhanced Metabolic Stability: Carboxylic acids are often susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The tetrazole ring is largely inert to this metabolic pathway, often resulting in a longer in-vivo half-life.[2]
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Increased Lipophilicity: The tetrazole ring is more lipophilic than a carboxylic acid group. This can improve a compound's ability to cross cellular membranes, potentially leading to better absorption and distribution.[15]
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Modulated Hydrogen Bonding: The tetrazole ring presents multiple nitrogen atoms that can act as hydrogen bond acceptors, offering different, and potentially beneficial, interactions within a target's binding pocket.[14]
Conclusion
5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole is a highly valuable scaffold for modern drug discovery. Its chemical properties are defined by a synergistic combination of an acidic, metabolically stable tetrazole ring and a lipophilic, stability-enhancing trifluoromethoxy group. The straightforward and robust synthetic route makes it an accessible building block for research and development. Understanding the fundamental principles of its acidity, lipophilicity, and bioisosteric potential empowers scientists to leverage this compound for the design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Lassalas, P., et al. (2016). 5-Substituted 1H-tetrazoles as carboxylic acid surrogates in drug discovery: what are we missing? Journal of Medicinal Chemistry, 59(10), 4547-4563. [Link]
-
Gandeepan, P., & Li, C. J. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Chemistry–An Asian Journal, 14(13), 2184-2204. [Link]
-
Zareef, M., et al. (2021). One-pot method enables the direct conversion of carboxylic acids to their most common bioisostere, tetrazoles. Organic Letters, 23(21), 8254-8258. [Link]
-
Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2423-2428. [Link]
-
Meanwell, N. A. (2018). A synopsis of the properties and applications of the trifluoromethoxy group in medicinal chemistry. Journal of Medicinal Chemistry, 61(14), 5847-5880. [Link]
-
Taylor, R. D., & MacCoss, M. (2012). Bioisosteres in Drug Discovery: Focus on Tetrazole. Current Topics in Medicinal Chemistry, 12(8), 847-859. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 5-[3-(TRIFLUOROMETHYL)PHENYL]-1H-TETRAZOLE. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 5-phenyltetrazole. Retrieved from [Link]
-
Kourounakis, A. P., & Kourounakis, P. N. (2007). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Pharmacy and Pharmacology, 59(9), 1235-1243. [Link]
-
Martins, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Singh, H., et al. (2018). Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl). Molecules, 23(7), 1735. [Link]
-
Geetha, K., et al. (2014). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry, 7(1), 22-29. [Link]
-
Shcherbinin, D. S., et al. (2022). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2022(2), M1386. [Link]
Sources
- 1. 5-(3-TRIFLUOROMETHOXYPHENYL)-1H-TETRAZOLE | 216144-09-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CAS 216144-09-1: 5-(3-Trifluormethoxyphenyl)-1H-tetrazol [cymitquimica.com]
- 4. cas 216144-09-1|| where to buy 5-(3-TRIFLUOROMETHOXYPHENYL)-1H-TETRAZOLE [english.chemenu.com]
- 5. CAS 216144-09-1: 5-(3-Trifluorometoxifenil)-1H-tetrazol [cymitquimica.com]
- 6. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. 5-[3-(TRIFLUOROMETHYL)PHENYL]-1H-TETRAZOLE | 92712-48-6 | INDOFINE Chemical Company [indofinechemical.com]
- 9. 5-[3-(TRIFLUOROMETHYL)PHENYL]-1H-TETRAZOLE | 92712-48-6 | INDOFINE Chemical Company [indofinechemical.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. 175205-09-1|5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole|BLD Pharm [bldpharm.com]
- 15. 216144-09-1 CAS Manufactory [chemicalbook.com]
